methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate

Catalog No.
S548780
CAS No.
870603-16-0
M.F
C24H19ClN4O4
M. Wt
462.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy...

CAS Number

870603-16-0

Product Name

methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate

IUPAC Name

methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate

Molecular Formula

C24H19ClN4O4

Molecular Weight

462.9 g/mol

InChI

InChI=1S/C24H19ClN4O4/c1-13-7-9-15(25)12-20(13)29-21(30)16-5-3-4-6-17(16)24(29,32)14-8-10-18-19(11-14)27-22(26-18)28-23(31)33-2/h3-12,32H,1-2H3,(H2,26,27,28,31)

InChI Key

MMNNTJYFHUDSKL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2(C4=CC5=C(C=C4)N=C(N5)NC(=O)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

BMS908662; BMS-908662; BMS 908662; XL281; XL 281; XL-281

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2(C4=CC5=C(C=C4)N=C(N5)NC(=O)OC)O

Description

The exact mass of the compound BMS-908662 free base is 462.10948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate is a complex organic compound with significant pharmacological potential. It features a unique structure comprising a benzimidazole moiety linked to a carbamate group and an isoindole derivative. The compound's molecular formula is C18H17ClN4O3C_{18}H_{17}ClN_{4}O_{3}, and it has a molecular weight of approximately 364.81 g/mol. The presence of the chloro and methyl groups in its structure contributes to its chemical properties and biological activities.

Typical of carbamates and benzimidazoles, including:

  • Hydrolysis: Under acidic or basic conditions, the carbamate group can hydrolyze to form the corresponding amine and carbonic acid.
  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for derivatization and modification of the compound.
  • Condensation Reactions: The hydroxyl group on the isoindole can react with aldehydes or ketones to form more complex structures.

Methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate exhibits promising biological activities, particularly in:

  • Anticancer Properties: Preliminary studies indicate that this compound may inhibit tumor growth, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity: Its structural components suggest potential efficacy against various bacterial strains, although specific studies are necessary to confirm this.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer metabolism, which could be beneficial in therapeutic contexts.

The synthesis of methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate typically involves several steps:

  • Formation of Isoindole Derivative: Starting from appropriate precursors, the isoindole structure is synthesized through cyclization reactions.
  • Benzimidazole Formation: A benzimidazole ring is constructed using condensation reactions between o-phenylenediamine and suitable carboxylic acids or derivatives.
  • Carbamate Synthesis: The final step involves reacting the benzimidazole with methyl chloroformate to introduce the carbamate functionality.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound in drug discovery for cancer treatment or antimicrobial therapies.
  • Research Tool: It may be used in biochemical assays to study enzyme interactions or cellular processes related to cancer biology.
  • Agricultural Chemistry: If proven effective against pathogens, it could be explored as a novel pesticide or fungicide.

Studies on the interactions of methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate with biological targets are crucial for understanding its mechanism of action. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Cell Line Studies: Observing its effects on various cancer cell lines to determine cytotoxicity and selectivity.
  • In Vivo Studies: Conducting animal studies to assess pharmacokinetics, bioavailability, and therapeutic efficacy.

Methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureUnique Features
Methyl (5-Chloro-1H-benzimidazol-2-yl)carbamateStructureSimpler structure; primarily focused on benzimidazole activity.
BMS-908662StructureContains additional functional groups; developed for specific cancer therapies.
FenbendazoleStructureUsed as an anthelmintic; shares similar chlorinated phenolic structures.

This comparison highlights the unique aspects of methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate, particularly its complex multi-ring structure and potential dual activity against both cancer cells and pathogens.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

462.1094828 g/mol

Monoisotopic Mass

462.1094828 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DW2NWI3TFN

Drug Indication

Investigated for use/treatment in solid tumors.

Mechanism of Action

XL281 is a novel small molecule drug designed to specifically inhibit RAF kinases, which lie immediately downstream of RAS and are key components of the RAS/RAF/MEK/ERK kinase signaling pathway. Genetic lesions that activate this pathway are common in human tumors, with activating mutations in K-Ras occurring in 30 percent of tumors and activating mutations in B-RAF occurring in approximately 60 percent of melanomas. The RAS/RAF/MEK/ERK pathway also plays a key role in the transmission of growth-promoting signals downstream of receptor tyrosine kinases. This suggests that deregulation of this pathway plays a pivotal role in the progression of many human tumors, and that inhibition of the pathway may provide clinical benefit in the treatment of cancer. In preclinical studies, XL281 showed potent inhibition of B-RAF, mutationally activated B-RAF and C-RAF, and did not interact with kinases outside of the RAF family. XL281 displays high oral bioavailability and strongly inhibits RAS/RAF/MEK/ERK signaling in human tumor models.

Wikipedia

Bms-908662

Dates

Modify: 2024-02-18
1: Dickson MA, Gordon MS, Edelman G, Bendell JC, Kudchadkar RR, LoRusso PM, Johnston SH, Clary DO, Schwartz GK. Phase I study of XL281 (BMS-908662), a potent oral RAF kinase inhibitor, in patients with advanced solid tumors. Invest New Drugs. 2014 Dec 5. [Epub ahead of print] PubMed PMID: 25476894.
2: Belum VR, Rosen AC, Jaimes N, Dranitsaris G, Pulitzer MP, Busam KJ, Marghoob AA, Carvajal RD, Chapman PB, Lacouture ME. Clinico-morphological features of BRAF inhibition-induced proliferative skin lesions in cancer patients. Cancer. 2015 Jan 1;121(1):60-8. doi: 10.1002/cncr.28980. Epub 2014 Sep 3. PubMed PMID: 25186461.
3: Huang T, Karsy M, Zhuge J, Zhong M, Liu D. B-Raf and the inhibitors: from bench to bedside. J Hematol Oncol. 2013 Apr 25;6:30. doi: 10.1186/1756-8722-6-30. Review. PubMed PMID: 23617957; PubMed Central PMCID: PMC3646677.

Explore Compound Types